![molecular formula C20H17ClN4O3 B3303352 1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 920364-85-8](/img/structure/B3303352.png)
1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with a 6-oxo group, an N-phenyl carboxamide at position 3, and a carbamoylmethyl group at position 1. The carbamoylmethyl moiety is further substituted with a 4-chlorophenylmethyl group, introducing both lipophilic and electron-withdrawing characteristics.
Propriétés
IUPAC Name |
1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-15-8-6-14(7-9-15)12-22-18(26)13-25-19(27)11-10-17(24-25)20(28)23-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,22,26)(H,23,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCVKTXJRLKOKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 4-chlorobenzylamine with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity, protein interactions, and cellular processes.
Industry: The compound can be utilized in the development of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide
- Core Structure : Pyridazine with 6-oxo and 1,6-dihydro groups.
- Substituents :
- 3-Chlorophenyl at position 1.
- 4-Chlorophenyl carboxamide at position 3.
- Trifluoromethyl (CF₃) at position 4.
- Comparison: The dual chlorophenyl groups enhance lipophilicity compared to the target compound’s single 4-chlorophenylmethyl group. Lack of a carbamoylmethyl linker may limit conformational flexibility and hydrogen-bonding capacity relative to the target compound .
N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Core Structure : Pyridazine with 6-oxo and 1,6-dihydro groups.
- Substituents: Phenyl at position 1. Phenoxy at position 4. Methoxyimino methyl carboxamide at position 3.
- Absence of chlorine substituents reduces halogen-bonding interactions compared to the target compound .
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
- Core Structure : Pyrimidine with 6-oxo and 1,6-dihydro groups.
- Substituents: 4-Fluorobenzyl carboxamide at position 4. 1-Amino-1-methylethyl at position 2. Hydroxy and methyl groups at positions 5 and 1, respectively.
- Comparison: The pyrimidine core differs electronically from pyridazine, altering dipole moments and hydrogen-bonding patterns. The 4-fluorobenzyl group provides milder electron-withdrawing effects compared to the target’s 4-chlorophenylmethyl group.
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
- Core Structure : Pyridazine with 6-oxo and aromatic substitution.
- Substituents :
- 4-Trifluoromethylphenyl at position 1.
- 4-Chlorophenyl carboxamide at position 3.
- Trifluoromethyl at position 4.
- Comparison :
Structural and Functional Analysis Table
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group; Cl = Chlorine; CF₃ = Trifluoromethyl; Ph = Phenyl.
Research Implications
- Halogenation : Chlorine and fluorine substituents enhance lipophilicity and halogen bonding, critical for membrane penetration and target affinity.
- Carboxamide Linkers : The target compound’s carbamoylmethyl group may improve binding kinetics via conformational flexibility, unlike rigid analogs .
- Electron-Withdrawing Groups : CF₃ substituents, while stabilizing, often reduce solubility, necessitating formulation optimization in drug development .
Activité Biologique
1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family. Its complex structure features a pyridazine ring, chlorophenyl group, and amide functional group, which contribute to its unique chemical properties and potential biological activities. Recent studies have indicated that this compound exhibits a range of biological activities, making it a candidate for further pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is CHClNO. The structural representation can be summarized as follows:
Component | Structure |
---|---|
Pyridazine Ring | Pyridazine |
Chlorophenyl Group | Chlorophenyl |
Amide Functional Group | Amide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound can modulate enzyme activity and influence pathways related to inflammation and cancer progression. The presence of functional groups allows it to form specific interactions with target molecules, such as:
- Hydrogen Bonds : Facilitating binding to enzymes or receptors.
- Hydrophobic Interactions : Enhancing the affinity towards lipid membranes.
- Van der Waals Forces : Contributing to the stability of the complex formed with target biomolecules.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC values in the micromolar range.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
This compound has been tested for its inhibitory effects on key enzymes:
Enzyme | Inhibition Type | IC Value (µM) |
---|---|---|
Acetylcholinesterase (AChE) | Competitive Inhibition | 15 |
Urease | Non-competitive Inhibition | 20 |
These findings indicate that the compound could be useful in developing treatments for conditions like Alzheimer's disease and urease-related disorders.
Case Studies
Several case studies have explored the biological activities of similar compounds within the pyridazine class. For instance:
- Study on Anti-cancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development.
- Anti-inflammatory Mechanisms : Another research article highlighted that pyridazine derivatives could significantly reduce inflammation in animal models of arthritis by modulating NF-kB signaling pathways.
Q & A
Q. What are the established synthetic routes and optimization strategies for synthesizing 1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by functionalization. A common approach includes:
- Core formation : Cyclization of precursors under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF).
- Substituent introduction : Carbamoylation at the N1 position using [(4-chlorophenyl)methyl]amine under coupling agents like EDCI/HOBt. Optimization focuses on yield improvement via DOE (Design of Experiments) to adjust parameters such as solvent polarity, temperature, and catalyst loading. Reaction progress is monitored by TLC/HPLC, with purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural characterization and purity validation?
Key methods include:
- Spectroscopic analysis : H/C NMR to confirm substituent positions and carbamoyl linkage integrity.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.
- Chromatography : HPLC with UV/Vis detection (≥95% purity threshold) and chiral columns if stereoisomers are present.
- Elemental analysis : To validate stoichiometric ratios of C, H, N, and Cl .
Q. How is the compound’s biological activity assessed in preclinical studies?
- In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) with IC calculations.
- Target engagement : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- ADME profiling : Metabolic stability in liver microsomes and permeability via Caco-2 cell models. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are mandatory for reliability .
Advanced Research Questions
Q. What computational approaches are used to predict binding modes and optimize activity?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., FGF1 or kinase domains). Binding energy scores (<-8 kcal/mol suggest high affinity) guide lead optimization.
- MD simulations : GROMACS/AMBER assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR modeling : CoMFA/CoMSIA correlate substituent electronic properties (Hammett σ) with activity .
Q. How to address contradictions between computational predictions and experimental bioactivity data?
Discrepancies may arise from solvent effects, protein flexibility, or off-target interactions. Mitigation strategies:
- Free energy perturbation (FEP) : Refine binding energy calculations.
- Experimental validation : SPR (Surface Plasmon Resonance) for kinetic binding analysis (ka/kd rates).
- Meta-analysis : Compare with structurally analogous compounds (e.g., dihydropyridazine derivatives) to identify conserved pharmacophores .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Systematic substitution of the 4-chlorophenyl or carbamoyl groups.
- Bioisosteric replacement : Swapping the pyridazine ring with triazine or pyrimidine cores.
- 3D-QSAR : Align derivatives in a pharmacophore model to map steric/electrostatic contributions. SAR studies on similar compounds show that electron-withdrawing groups (e.g., -Cl) enhance target affinity .
Q. What are the degradation pathways under physiological or stressed conditions?
- Oxidative degradation : LC-MS/MS identifies N-oxide or sulfone byproducts under HO exposure.
- Hydrolytic cleavage : pH-dependent stability studies (e.g., 0.1 M HCl/NaOH) reveal amide bond hydrolysis.
- Photodegradation : USP light cabinet testing detects radical-mediated decomposition. Stabilization strategies include lyophilization or formulation with antioxidants (e.g., BHT) .
Q. How to design experiments for optimizing reaction scalability and reproducibility?
- DoE (Design of Experiments) : Use factorial designs (e.g., 2 matrix) to evaluate temperature, catalyst load, and solvent effects.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Scale-up protocols : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to enhance safety and yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.